3,6-Dichloro-4,5-dimethylpyridazine
Overview
Description
3,6-Dichloro-4,5-dimethylpyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms. The specific structure of 3,6-dichloro-4,5-dimethylpyridazine includes chlorine atoms at the 3 and 6 positions and methyl groups at the 4 and 5 positions of the pyridazine ring.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . Another method for synthesizing chloro-substituted pyridazine analogs includes treating specific precursors with hydrazinylpyridazine, followed by a series of reactions involving reagents such as lutidine and TBTU, and heating with chloroamine T to obtain the desired compound . Additionally, a one-pot, three-component reaction has been used to synthesize pyrimido[4,5-c]pyridazine derivatives, which may serve as potential monoamine oxidase inhibitors .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, can be employed to understand the molecular packing and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions. For instance, the oxidative amination of certain pyridazine diones with primary alkylamines can lead to the formation of amino derivatives . Additionally, reactions with secondary amines can result in the annelation of a pyrrole moiety to the starting heterosystem . The Sonogashira cross-coupling reaction is another example where pyridazine diones can be functionalized with terminal alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. The HOMO-LUMO energy gap and global reactivity descriptors can provide insights into the compound's chemical stability and reactivity . Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the solid-state packing of these molecules, as evidenced by crystallographic studies .
Scientific Research Applications
Antiprotozoal Activity
Research has shown that compounds like 3,6-Dichloro-4,5-dimethylpyridazine possess significant antiprotozoal activity. Kamiński et al. (2006) reported the synthesis of pyridazines with polyfluoro substituents, which demonstrated notable antibacterial, antiviral, and antiprotozoal properties (Kamiński, Moo-Puc, Cedillo-Rivera, & Kazimierczuk, 2006).
Metal-Coordination and Self-Assembly
The metal-coordinating abilities of 3,6-Dichloro-4,5-dimethylpyridazine derivatives have been explored. Hoogenboom, Moore, and Schubert (2006) described the synthesis of 3,6-di(pyridin-2-yl)pyridazines and their ability to form grid-like metal complexes with copper(I) or silver(I) ions (Hoogenboom, Moore, & Schubert, 2006).
Synthesis and Chemical Reactions
Various studies have focused on the synthesis and reaction properties of 3,6-Dichloro-4,5-dimethylpyridazine. For instance, Barlow, Haszeldine, and Pickett (1978) explored the synthesis of pyridazines with bistrifluoromethyl groups (Barlow, Haszeldine, & Pickett, 1978). Additionally, Sako (1962) studied the N-oxidation of similar compounds and their reactivity in nucleophilic substitution (Sako, 1962).
Anticancer Potential
Research by Park, Kim, and Park (2015) indicated that derivatives of 3,6-Dichloro-4,5-dimethylpyridazine exhibit potential as anticancer agents. Their study synthesized various compounds which showed antiproliferative activities against breast cancer and hepatocarcinoma cells (Park, Kim, & Park, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3,6-dichloro-4,5-dimethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVVGCRPPJVNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611214 | |
Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4,5-dimethylpyridazine | |
CAS RN |
34584-69-5 | |
Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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